molecular formula C7H9BrN2O B2861110 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1595757-00-8

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2861110
CAS No.: 1595757-00-8
M. Wt: 217.066
InChI Key: VFIHWCLGAXHIOA-UHFFFAOYSA-N
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Description

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a bromine atom at the 4th position, a propyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-propyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the propyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIHWCLGAXHIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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